9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazolinone core. The structure features a 2,3-dimethoxyphenyl group at position 9 and a 4-methoxyphenyl group at position 2. The methoxy groups may influence electronic effects and metabolic stability compared to hydroxyl or alkyl analogs .
Properties
IUPAC Name |
9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-30-15-12-10-14(11-13-15)23-26-24-25-17-7-5-8-18(29)20(17)21(28(24)27-23)16-6-4-9-19(31-2)22(16)32-3/h4,6,9-13,21H,5,7-8H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWJIUYOOBGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=C(C(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazoloquinazolinones exhibit diverse bioactivities depending on substituent patterns. Key analogs include:
Key Observations :
- Methoxy vs.
- Amino vs. Methoxy: Diethylamino substituents (e.g., in ) significantly increase logP (3.57) but may reduce metabolic stability due to basicity.
- Positional Effects : The 2,3-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, which could modulate receptor binding compared to simpler phenyl or 4-methoxyphenyl analogs .
Key Observations :
- The NGPU catalyst in offers superior efficiency (85% yield, 1.5 h) compared to conventional methods.
- Prolonged reflux (e.g., 25 h in ) reduces practicality for scaling, highlighting the need for optimized catalysts.
Physicochemical Properties
Comparative physicochemical
Key Observations :
- The target compound’s methoxy groups likely result in a moderate logP (~3.2), balancing lipophilicity and solubility.
Pharmacological Potential
- RXFP4 Agonism: Compound 13a () showed 69.5% yield and structural similarity, suggesting triazoloquinazolinones may target peptide receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
